2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15862834
InChI: InChI=1S/C14H8FNO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-8H
SMILES:
Molecular Formula: C14H8FNO2
Molecular Weight: 241.22 g/mol

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde

CAS No.:

Cat. No.: VC15862834

Molecular Formula: C14H8FNO2

Molecular Weight: 241.22 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde -

Specification

Molecular Formula C14H8FNO2
Molecular Weight 241.22 g/mol
IUPAC Name 2-(3-fluorophenyl)-1,3-benzoxazole-5-carbaldehyde
Standard InChI InChI=1S/C14H8FNO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-8H
Standard InChI Key NLMJFNJQZFWZPF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C=O

Introduction

Chemical Structure and Physicochemical Properties

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde consists of a fused benzene-oxazole ring system with a fluorine atom at the 3-position of the phenyl group and a formyl (-CHO) substituent at the 5-position of the benzoxazole moiety (Figure 1). The planar structure of the benzoxazole core facilitates π-π stacking interactions, while the electron-withdrawing fluorine atom modulates electronic properties and bioavailability .

Molecular and Computational Data

The compound’s molecular weight is 241.22 g/mol, with an exact mass of 241.0539 Da . Computational analyses predict a lipophilicity value (XLogP3) of 3, indicating moderate hydrophobicity suitable for blood-brain barrier penetration . The absence of hydrogen bond donors (HBD = 0) and presence of four hydrogen bond acceptors (HBA = 4) suggest favorable solubility in polar aprotic solvents . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde

PropertyValue
Molecular FormulaC₁₄H₈FNO₂
Molecular Weight241.22 g/mol
XLogP33
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds2
Exact Mass241.0539 Da

The SMILES notation (C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C=O) and InChIKey (NLMJFNJQZFWZPF-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .

Synthesis and Reaction Optimization

Traditional Synthetic Routes

The synthesis typically involves cyclocondensation of 3-fluoro-substituted benzaldehyde derivatives with 2-aminophenol under acidic or oxidative conditions . For example, Shanbhag et al. reported a fly ash-catalyzed method for analogous benzoxazoles, achieving yields of 76–88% within 2–3 hours at elevated temperatures . Solvent selection (e.g., ethanol, DMF) critically influences reaction efficiency, with polar aprotic solvents favoring cyclization.

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 20 minutes) has been employed for related bromophenyl benzoxazole aldehydes, offering reduced reaction times and improved yields (85%) compared to conventional heating. This method minimizes side reactions such as aldehyde oxidation, which is prevalent under prolonged thermal conditions.

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldDuration
Traditional HeatingEthanol, 80°C, HCl catalyst75%4 h
Microwave-AssistedDMF, 120°C, no catalyst85%20 min
Fly Ash CatalysisToluene, 100°C, PHFA catalyst82%2 h

Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are standard practices to isolate the aldehyde product .

Applications in Material Science

Organic Electronics

The planar benzoxazole core and electron-deficient fluorine substituent make this compound a candidate for electron-transport layers in organic light-emitting diodes (OLEDs). Aldehyde-functionalized benzoxazoles can undergo condensation with aromatic diamines to form conjugated polymers, as demonstrated in bromophenyl analogs.

Coordination Chemistry

The aldehyde group readily reacts with primary amines to form Schiff base ligands, which complex with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or sensing applications . For example, copper-Schiff base complexes derived from similar aldehydes show photocatalytic activity in dye degradation .

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR (400 MHz, CDCl₃): δ 10.03 (s, 1H, CHO), 8.32–7.45 (m, 7H, Ar-H) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 191.2 (CHO), 162.3 (C-F), 150.1–116.7 (Ar-C) .

  • HRMS: [M+H]⁺ calcd. for C₁₄H₈FNO₂⁺: 242.0612; found: 242.0615 .

Comparison with Structural Analogs

Bromophenyl Analog: 2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehyde (C₁₄H₈BrNO₂) exhibits similar synthetic routes but lower solubility due to bromine’s larger atomic radius. Its applications in photovoltaics emphasize halogen-dependent bandgap tuning.

Carboxamide Derivative: Replacement of the aldehyde with a carboxamide group (-CONH₂) increases polarity (XLogP3 = 2.1) and hydrogen-bonding capacity, enhancing kinase inhibitory activity in preclinical models .

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